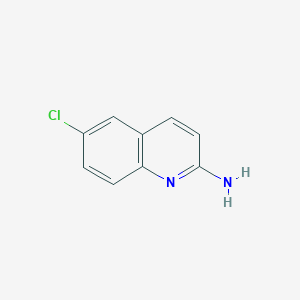

6-Chloroquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSBXTUXCTJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555326 | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-02-1 | |

| Record name | 6-Chloro-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroquinolin-2-amine: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 6-Chloroquinolin-2-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties, including antimalarial, anticancer, and antibacterial activities.[1][2][3] This document serves as a core reference for professionals engaged in research and development involving this compound.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic amine. Its fundamental molecular identifiers and physical properties are summarized below. The compound typically appears as a white powder and should be stored at 2-8°C for stability.[4]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 18672-02-1 | [4][5] |

| Molecular Formula | C₉H₇ClN₂ | [4][5][6] |

| Molecular Weight | 178.62 g/mol | [5][6][7][8] |

| Appearance | White Powder | [4] |

| Purity | ≥95% | [4][5] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)N=C1N | N/A |

| InChI Key | JNHREQJNIDQTRH-UHFFFAOYSA-N | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a complete public dataset for this specific molecule is not available, the following table summarizes the expected characteristic signals based on analyses of structurally similar compounds like 6-chloroquinoline and other aromatic amines.[2][10]

| Technique | Expected Observations | Rationale / Comparison |

| ¹H NMR | ~6.5-8.5 ppm: Multiple signals (singlets, doublets, multiplets) corresponding to aromatic protons on the quinoline ring system. ~4.0-5.0 ppm: A broad singlet corresponding to the amine (-NH₂) protons. | Aromatic protons in quinoline derivatives typically appear in this downfield region.[1][11] The amine proton signal position can vary with solvent and concentration.[10] |

| ¹³C NMR | ~110-160 ppm: Multiple signals corresponding to the nine carbon atoms of the quinoline ring. The carbon attached to the amine group (C2) and the carbon attached to the chlorine (C6) will be significantly affected. | Carbons in the quinoline ring system are observed in this range.[2] The C2 carbon would be expected around 155-160 ppm, while other aromatic carbons would appear between 110-150 ppm. |

| Mass Spec (MS) | m/z ~178.6 [M]⁺: Molecular ion peak corresponding to the compound's molecular weight. m/z ~179.6 [M+1]⁺: Isotope peak due to the natural abundance of ¹³C. Distinct M/M+2 pattern: A ratio of approximately 3:1 for the molecular ion peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. | The fragmentation pattern would likely involve the loss of HCN or Cl radicals, which is characteristic of nitrogen heterocycles and chlorinated aromatic compounds.[12] |

| Infrared (IR) | ~3400-3500 cm⁻¹: Two distinct peaks for asymmetric and symmetric N-H stretching of the primary amine.[10] ~1600-1650 cm⁻¹: N-H scissoring (bending) vibration.[10] ~1200-1350 cm⁻¹: C-N stretching for the aromatic amine.[10] ~1000-1100 cm⁻¹: C-Cl stretching vibration. | These absorptions are characteristic of primary aromatic amines and chloro-substituted aromatic rings.[2][10][13] |

Experimental Protocols

Detailed and precise experimental methods are crucial for reproducible results. The following sections outline standard protocols for the synthesis and characterization of this compound.

A common route for the synthesis of 2-aminoquinoline derivatives involves the nucleophilic substitution of a corresponding 2-chloroquinoline precursor. The logical workflow for a potential synthesis of this compound from p-chloroaniline is depicted below.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 or 400 MHz NMR spectrometer.[1][14] Tune and shim the instrument to the appropriate solvent frequency.

-

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Introduction: Introduce the sample via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) is common. Dissolve a small amount of the sample (~1 mg/mL) in a solvent like methanol or acetonitrile.

-

Ionization: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of chlorine.[12] If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the elemental composition.

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powders.[15] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Spectrum: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-N, C-Cl, aromatic C-H, and C=C/C=N bonds).[13]

Biological Context and Potential Signaling Pathway

Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][16] Studies on structurally related chloroquinolines have identified potential anticancer properties, with some compounds targeting specific cellular pathways.[17] For instance, the Adenosine A2B receptor (A2BAR) has been identified as a potential target for novel chloroquinoline-based anticancer agents.[17] Inhibition of this receptor can disrupt signaling cascades that promote cell proliferation.

The diagram below illustrates a hypothetical signaling pathway where this compound could act as an antagonist to the A2BAR, leading to an anti-proliferative effect in cancer cells.

References

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. This compound, CasNo.18672-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 4-Chloroquinolin-2-amine | C9H7ClN2 | CID 14067407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloroquinolin-6-amine | 238756-47-3 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-... [onlinescientificresearch.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

CAS number 18672-02-1 properties

An In-depth Technical Guide to the Core Properties of CAS Number 18672-02-1

COMPOUND IDENTIFICATION: 6-Chloro-2-quinazolinamine

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and biological properties of compounds of interest is paramount. This guide provides a detailed overview of the available technical information for CAS number 18672-02-1, identified as 6-Chloro-2-quinazolinamine, also referred to as 2-Amino-6-chloroquinoline.

Physicochemical Properties

The fundamental physicochemical properties of 6-Chloro-2-quinazolinamine are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Reference |

| CAS Number | 18672-02-1 | |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1][2] |

| IUPAC Name | 6-chloro-2-quinolinamine | [3] |

| Melting Point | 146-150 °C | [4] |

| Boiling Point (Predicted) | 340.5 ± 22.0 °C | [4] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically available at 90% or higher | [3] |

Synthesis

While specific, detailed protocols for the synthesis of 6-Chloro-2-quinazolinamine are not extensively documented in publicly available literature, general synthetic routes for quinazoline and quinoline derivatives are well-established. The synthesis of related compounds often involves multi-step processes. For instance, the synthesis of 2-chloroquinoline-6-carboxylic acid, a related structure, can start from methyl quinoline-6-carboxylate involving oxidation and subsequent chlorination, or from 6-methylquinoline via alkylation, oxidation, and chlorination steps[5]. The synthesis of 2-aminoquinolines can be achieved through methods like the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which then serve as key intermediates[6]. Another approach involves the reaction of anilines with appropriate reagents under various conditions to form the quinoline ring system[7].

Biological Activity and Potential Therapeutic Applications

Direct biological activity data for 6-Chloro-2-quinazolinamine is limited. However, extensive research on its structural analogs and derivatives provides significant insights into its potential pharmacological profile. The quinazoline and quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.

5-HT3 Receptor Antagonism and Antidepressant Potential

A closely related compound, 2-Amino-6-chloro-3,4-dihydroquinazoline HCl (A6CDQ), has been identified as a potent 5-HT3 receptor antagonist[8][9]. This suggests that 6-Chloro-2-quinazolinamine may also exhibit affinity for and antagonism of the 5-HT3 receptor.

-

Mechanism of Action: 5-HT3 receptors are ligand-gated ion channels, and their antagonists are used clinically as antiemetics. There is also growing evidence for their role in the treatment of depression[8][9]. A6CDQ has demonstrated antidepressant-like effects in preclinical models, such as the mouse tail suspension test[8][9]. The proposed mechanism involves the modulation of serotonergic pathways.

Anticancer and Cytotoxic Potential

Derivatives of 6-chloro-quinazoline have been synthesized and evaluated for their antitumor properties. These compounds have shown the ability to induce apoptosis in various human cancer cell lines, including MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer)[10].

-

Mechanism of Action: The anticancer activity of these derivatives is often linked to the induction of programmed cell death, or apoptosis. This is a key mechanism for eliminating cancerous cells. Studies on related quinazoline derivatives have shown they can arrest the cell cycle and trigger apoptotic pathways[11][12].

Antimicrobial Activity

The quinoline and quinazoline cores are present in numerous compounds with demonstrated antimicrobial activity. Derivatives have been shown to be effective against a range of bacterial and fungal pathogens[13][14].

Experimental Protocols

5-HT3 Receptor Binding Assay

This assay is crucial to determine the affinity of 6-Chloro-2-quinazolinamine for the 5-HT3 receptor.

-

Objective: To quantify the binding affinity (Ki) of the test compound to the 5-HT3 receptor.

-

Methodology: A competitive radioligand binding assay is typically employed.

-

Preparation of Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are used.

-

Radioligand: A tritiated 5-HT3 receptor antagonist, such as [³H]granisetron, is used.

-

Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl with appropriate salts, is used to maintain pH and ionic strength.

-

Procedure:

-

The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT3 antagonist.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Recording

This electrophysiological technique can be used to functionally characterize the effect of 6-Chloro-2-quinazolinamine on 5-HT3 receptor activity.

-

Objective: To determine if the compound acts as an agonist, antagonist, or modulator of the 5-HT3 receptor ion channel.

-

Methodology:

-

Expression System: Xenopus laevis oocytes are injected with cRNA encoding the 5-HT3 receptor subunits.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Procedure:

-

The oocyte is perfused with a control solution.

-

A known 5-HT3 receptor agonist (e.g., serotonin) is applied to elicit an inward current.

-

The test compound is then co-applied with the agonist to assess its effect on the agonist-induced current. A reduction in current indicates antagonistic activity.

-

The test compound can also be applied alone to check for any agonist activity.

-

-

Data Analysis: The concentration-response curve for the inhibition of the agonist-induced current is plotted to determine the IC50 value for the antagonistic effect.

-

Cellular Apoptosis Assay

To investigate the potential anticancer activity, assays to detect apoptosis are essential.

-

Objective: To determine if 6-Chloro-2-quinazolinamine induces apoptosis in cancer cells.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MGC-803, Bcap-37) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the test compound for different time points.

-

Apoptosis Detection: Several methods can be used:

-

Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V using flow cytometry. PI is used to identify necrotic cells.

-

Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis. This can be measured using fluorogenic or colorimetric substrates.

-

TUNEL Assay: This method detects DNA fragmentation, another characteristic of late-stage apoptosis.

-

-

Mandatory Visualizations

Potential 5-HT3 Receptor Antagonism Workflow

Caption: Workflow for investigating the potential 5-HT3 receptor antagonist activity of 6-Chloro-2-quinazolinamine.

Proposed Apoptosis Induction Pathway

Caption: A simplified logical diagram illustrating the potential mechanism of apoptosis induction by quinazoline derivatives.

Conclusion

While direct and extensive data on CAS number 18672-02-1, 6-Chloro-2-quinazolinamine, is currently limited in the public domain, the available information on its structural analogs provides a strong foundation for guiding future research. The potential for this compound to act as a 5-HT3 receptor antagonist presents an exciting avenue for investigation in the context of central nervous system disorders. Furthermore, the well-documented anticancer and antimicrobial activities of the broader quinazoline and quinoline chemical classes suggest that 6-Chloro-2-quinazolinamine could be a valuable scaffold for the development of novel therapeutics in these areas. The experimental protocols outlined in this guide offer a starting point for the comprehensive biological and pharmacological characterization of this compound.

References

- 1. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 2. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. scholars.okstate.edu [scholars.okstate.edu]

- 9. Multi-modal antidepressant-like action of 6- and 7-chloro-2-aminodihydroquinazolines in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Two-electrode voltage clamp (TEVC) and whole-cell patch clamp electrophysiology [bio-protocol.org]

- 13. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 14. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the discovery and historical development of quinoline and its derivatives, a class of heterocyclic compounds that have become foundational in medicinal chemistry. From their humble origins in coal tar to their role in combating malaria, bacterial infections, and cancer, the quinoline scaffold has proven to be a remarkably versatile platform for drug discovery. This document details key historical milestones, fundamental synthetic methodologies, mechanisms of action, and quantitative biological data for seminal quinoline-based drugs.

The Genesis of Quinoline: From Coal Tar to a Defined Structure

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1][2] For several decades, its chemical nature remained a subject of investigation until its structure, a fusion of a benzene ring and a pyridine ring, was elucidated. This discovery laid the groundwork for the synthetic era of quinoline chemistry.

A pivotal moment in this era was the development of the Skraup synthesis in 1880 by Czech chemist Zdenko Hans Skraup.[3][4] This reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, provided the first reliable method for creating the core quinoline ring system.[4][5][6] The Skraup synthesis, despite its often vigorous nature, became a cornerstone of quinoline chemistry and is still relevant today.[7][8]

Key Milestones in the History of Quinoline Derivatives

// Nodes N1834 [label="1834\nQuinoline Isolated\n(Runge)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1820 [label="1820\nQuinine Isolated\n(Pelletier & Caventou)", fillcolor="#FBBC05", fontcolor="#202124"]; N1880 [label="1880\nSkraup Synthesis\n(Skraup)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1934 [label="1934\nChloroquine Synthesized\n(Andersag)", fillcolor="#FBBC05", fontcolor="#202124"]; N1962 [label="1962\nNalidixic Acid Discovered\n(Lesher)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N1980s [label="1980s\nFluoroquinolones Developed\n(e.g., Ciprofloxacin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N1966 [label="1966\nCamptothecin Discovered\n(Wall & Wani)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges N1834 -> N1880 [label="Core Synthesis"]; N1820 -> N1934 [label="Antimalarial Development"]; N1934 -> N1962 [label="Synthetic Byproduct"]; N1962 -> N1980s [label="Antibiotic Evolution"]; N1834 -> N1966 [label="Anticancer Scaffold"];

// Invisible nodes and edges for ranking {rank=same; N1834; N1820;} {rank=same; N1880; N1934;} {rank=same; N1962;} {rank=same; N1980s; N1966;} }

Caption: A timeline of key discoveries in the history of quinoline and its derivatives.The Antimalarial Champions: Quinine and its Synthetic Successors

The first and perhaps most famous quinoline derivative is quinine , a natural alkaloid isolated from the bark of the Cinchona tree by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820.[9] Used for centuries by indigenous populations in South America to treat fevers, the isolation of quinine marked a turning point in the fight against malaria and represented one of the first successful uses of a chemical compound to treat an infectious disease.

The strategic importance of quinine, highlighted during World War II when supplies of Cinchona bark were disrupted, spurred intense research into synthetic alternatives. This effort led to the synthesis of chloroquine in 1934 by Hans Andersag at the Bayer laboratories.[10] Chloroquine proved to be a highly effective and widely used antimalarial for decades. Its success paved the way for the development of other quinoline-based antimalarials, including hydroxychloroquine.

Quantitative Data: Antiplasmodial Activity of Chloroquine

The in vitro activity of chloroquine is typically measured by its 50% inhibitory concentration (IC50) against different strains of Plasmodium falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 22 | [11] |

| Chloroquine | HB3 (Resistant) | 125 - 175 | [9] |

| Chloroquine | Dd2 (Resistant) | 100 - 150 | [10] |

| Chloroquine | K1 (Resistant) | 275 ± 12.5 | [9] |

A Serendipitous Discovery: The Dawn of Quinolone Antibiotics

The development of quinoline-based antibacterials began with a serendipitous discovery in the 1960s. While working on the synthesis of chloroquine, George Lesher and his colleagues at Sterling Drug isolated a byproduct with modest antibacterial activity.[12] This compound, a naphthyridone derivative (structurally related to quinolones), served as the lead for the development of nalidixic acid , the first synthetic quinolone antibiotic, introduced clinically in 1967.[12]

Nalidixic acid was primarily effective against Gram-negative bacteria and was mainly used for urinary tract infections.[12] However, its discovery opened a new frontier in antibacterial research. Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, led to the development of the highly successful fluoroquinolone class of antibiotics in the 1980s. Ciprofloxacin , one of the most well-known members of this class, exhibited a much broader spectrum of activity against both Gram-negative and Gram-positive bacteria.[13]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14] These enzymes are critical for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to irreversible double-strand breaks and subsequent cell death.[14]

// Nodes Fluoroquinolone [label="Fluoroquinolone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gyrase [label="DNA Gyrase", fillcolor="#F1F3F4", fontcolor="#202124"]; TopoIV [label="Topoisomerase IV", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Ternary Complex\n(Drug-Enzyme-DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationFork [label="Replication Fork Stalling", fillcolor="#FBBC05", fontcolor="#202124"]; DSB [label="Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Fluoroquinolone -> Gyrase [label="Inhibits"]; Fluoroquinolone -> TopoIV [label="Inhibits"]; Gyrase -> Complex; TopoIV -> Complex; Complex -> ReplicationFork [label="Blocks"]; ReplicationFork -> DSB [label="Causes"]; DSB -> CellDeath [label="Induces"]; }

Caption: Mechanism of action of fluoroquinolone antibiotics.Quantitative Data: Minimum Inhibitory Concentration (MIC) of Quinolones

The potency of antibacterial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| Nalidixic Acid | E. coli | ATCC 25922 | 4 | [15] |

| Nalidixic Acid | S. aureus | NCTC 8532 (F77) | >128 | [16] |

| Ciprofloxacin | E. coli | ATCC 25922 | 0.008 | [15] |

| Ciprofloxacin | E. coli (Nalidixic Acid-Resistant) | Clinical Isolate | 0.25 - 1 | [17] |

| Ciprofloxacin | S. aureus | NCTC 8532 (F77) | 0.25 | [16] |

| Ciprofloxacin | S. aureus (Resistant) | F145 | 4 | [16] |

Quinolines in Oncology: The Camptothecin Story

The therapeutic potential of quinoline derivatives extends into oncology, largely initiated by the discovery of camptothecin . In 1966, Monroe E. Wall and Mansukh C. Wani isolated this cytotoxic quinoline alkaloid from the bark and stem of the Camptotheca acuminata tree.[18] Camptothecin demonstrated significant anticancer activity in preliminary studies but was hindered by poor water solubility and severe side effects.

This led to the development of more soluble and better-tolerated semi-synthetic analogs, such as topotecan and irinotecan , which have become important drugs in the treatment of various cancers, including ovarian, lung, and colorectal cancers.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis

Camptothecin and its analogs target the human enzyme Topoisomerase I (Topo I) .[19] Similar to the action of fluoroquinolones on bacterial enzymes, camptothecins bind to the Topo I-DNA complex, preventing the re-ligation of the DNA strand that the enzyme has cleaved.[19] This stabilized "cleavable complex" interferes with the progression of DNA replication forks, leading to lethal double-strand breaks and the induction of apoptosis (programmed cell death).[19]

// Nodes CPT [label="Camptothecin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TopoI [label="Topoisomerase I", fillcolor="#F1F3F4", fontcolor="#202124"]; CleavableComplex [label="Stabilized Topo I-DNA\nCleavable Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ReplicationCollision [label="Replication Fork Collision", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaxBak [label="Bax/Bak Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CPT -> TopoI [label="Inhibits re-ligation"]; TopoI -> CleavableComplex; CleavableComplex -> ReplicationCollision [label="Causes"]; ReplicationCollision -> DNA_DSB [label="Leads to"]; DNA_DSB -> p53 [label="Induces"]; p53 -> BaxBak [label="Upregulates"]; BaxBak -> Mitochondria [label="Induces"]; Mitochondria -> CytochromeC; CytochromeC -> Apoptosome; Apoptosome -> Caspase3; Caspase3 -> Apoptosis; }

Caption: Camptothecin-induced apoptotic signaling pathway.Quantitative Data: Anticancer Activity of Camptothecin Derivatives

The cytotoxic effects of camptothecin and its derivatives are evaluated by their IC50 values against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | HT-29 (Colon) | 0.037 | [8] |

| Camptothecin | MCF-7 (Breast) | 0.089 | [20] |

| Camptothecin | A549 (Lung) | 1.7 | [21] |

| Camptothecin | HepG2 (Liver) | 0.21 | [21] |

| Topotecan | H460 (Lung) | ~0.01 - 0.1 | [3] |

| Irinotecan (as SN-38) | HCT-8 (Colon) | <0.01 | [3] |

Experimental Protocols for Key Syntheses

This section provides an overview of the methodologies for key experiments cited in the history of quinoline derivatives. These are intended as illustrative guides for research professionals.

Experimental Protocol: The Skraup Synthesis of Quinoline

The following protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.[22] This reaction is notoriously exothermic and must be performed with extreme caution.

Materials:

-

Aniline

-

Glycerol (U.S.P. grade)

-

Arsenic oxide (powdered) or Nitrobenzene

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

Reaction Setup: In a large three-necked round-bottomed flask equipped with a robust mechanical stirrer and a dropping funnel, a homogeneous slurry is made by mixing powdered arsenic oxide (2.45 moles), the aniline derivative (3.5 moles), and glycerol (13 moles).[22]

-

Acid Addition: With vigorous stirring, concentrated sulfuric acid (5.9 moles) is added dropwise from the funnel over 30-45 minutes. The temperature will spontaneously rise.[22]

-

Heating and Dehydration: The flask is then fitted for vacuum distillation. Heat is applied carefully via an oil bath to raise the internal temperature to 105-110°C under vacuum. This temperature is maintained for 2-3 hours to remove the water formed from the dehydration of glycerol to acrolein.[22]

-

Cyclization and Oxidation: After dehydration is complete, the vacuum is released, and the stirrer and dropping funnel are re-fitted. More concentrated sulfuric acid (4.5 moles) is added dropwise over 2.5-3.5 hours, maintaining the temperature strictly between 117-119°C.[22]

-

Reaction Completion: The temperature is held at 120°C for 4 hours and then at 123°C for 3 hours.[22]

-

Work-up: The reaction mixture is cooled and diluted with water. The quinoline product is then isolated by basification with concentrated ammonium hydroxide followed by steam distillation. The quinoline separates as an oil in the distillate.

-

Purification: The crude quinoline is separated from the aqueous layer, dried, and purified by fractional distillation.

Experimental Workflow: General Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process. While numerous variations exist, a common route starts from 2,4-dichloro-5-fluorobenzoyl chloride.[1]

// Nodes Start [label="{ 2,4-dichloro-5-fluorobenzoyl chloride | + Diethyl malonate}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="{ Condensation | Mg(OEt)2}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="{ Hydrolysis & Decarboxylation | H+, Δ}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="{ Enol Ether Formation | HC(OEt)3, Ac2O}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="{ Reaction with Cyclopropylamine}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="{ Cyclization | Base (e.g., K2CO3)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="{ Piperazine Addition | S_NAr}", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="{ Ciprofloxacin}", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start:e -> Step1:w; Step1:e -> Step2:w; Step2:e -> Step3:w; Step3:e -> Step4:w; Step4:e -> Step5:w; Step5:e -> Step6:w; Step6:e -> End:w; }

Caption: A generalized workflow for the synthesis of ciprofloxacin.Protocol Outline:

-

Condensation: 2,4-dichloro-5-fluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base like magnesium ethoxide to form a diester.[1]

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated, typically using an acid and heat, to yield a β-ketoester.[1]

-

Enol Ether Formation: The β-ketoester is reacted with triethyl orthoformate and acetic anhydride to form a more reactive enol ether intermediate.[1]

-

Amine Reaction: This intermediate is then reacted with cyclopropylamine, which displaces the ethoxy group.[1]

-

Cyclization: The resulting compound is cyclized using a base such as potassium carbonate in a solvent like DMF at elevated temperatures to form the core quinolone ring system.[1]

-

Piperazine Addition: Finally, the chlorine atom at the C-7 position is displaced by piperazine in a nucleophilic aromatic substitution (SNAr) reaction to yield ciprofloxacin. The product is then typically converted to its hydrochloride salt for pharmaceutical use.[1]

Conclusion

The journey of quinoline derivatives from their discovery in coal tar to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. The quinoline scaffold has given rise to essential medicines for treating infectious diseases and cancer, and its versatility continues to inspire the development of new therapeutic agents. For researchers and drug development professionals, the history of quinoline serves as a powerful case study in lead discovery, structural optimization, and the elucidation of novel mechanisms of action. The ongoing exploration of quinoline chemistry promises to yield new generations of drugs to address pressing global health challenges.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. iipseries.org [iipseries.org]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. youtube.com [youtube.com]

- 14. smj.org.sa [smj.org.sa]

- 15. Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 18. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry-online.com [chemistry-online.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. youtube.com [youtube.com]

- 22. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a chlorine substituent onto this scaffold has proven to be a pivotal strategy in the development of potent drugs with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse biological activities of chloro-substituted quinolines, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the underlying mechanisms of action.

Anticancer Activity

Chloro-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various chloro-substituted quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro cytotoxic activity of selected compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chloroquine | MCF-7 (Breast) | >50 | [1] |

| Hydroxychloroquine | Glioblastoma | - | [2] |

| Mefloquine | Gastric Tumor Cells | - | [2] |

| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [3] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | [4] |

| 7-chloroquinoline derivative (Compound 9) | MCF-7 (Breast) | 21.41 | [5][6] |

| 7-chloroquinoline derivative (Compound 3) | MCF-7 (Breast) | 23.39 | [5] |

| lj-2-66 (2-methyl-7-chloroquinoline and methylcarbazole hybrid) | BRAF-mutant melanoma | - | [7] |

| CQ-DOX (Chloroquine-Doxorubicin derivative) | - | 2 | [8] |

| CQ-DOC (Chloroquine-Docetaxel derivative) | - | 0.715 | [8] |

Signaling Pathways in Anticancer Activity

Chloro-substituted quinolines exert their anticancer effects by modulating several critical signaling pathways. A key mechanism involves the inhibition of autophagy, a cellular process that cancer cells often exploit to survive under stress. Chloroquine and its analogs are known to accumulate in lysosomes, raising the lysosomal pH and thereby inhibiting autophagic flux.[9] This disruption of autophagy can sensitize cancer cells to chemotherapy and radiation.

Furthermore, these compounds have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Some derivatives also induce the production of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[7]

Anticancer mechanisms of chloro-substituted quinolines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, K-562)[11]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Chloro-substituted quinoline compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the chloro-substituted quinoline compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Chloro-substituted quinolines have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial action often involves the disruption of essential cellular processes in the pathogens.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values of some chloro-substituted quinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2-chloroquinoline derivative (Compound 21) | - | 12.5 | [11] |

| 7-chloroquinoline derivative (Compound 5) | S. aureus, P. aeruginosa | - (Inhibition zone 11.00 mm) | [13][14] |

| 7-chloroquinoline derivative (Compound 6) | E. coli | - (Inhibition zone 11.00 mm) | [13][14] |

| 7-chloroquinoline derivative (Compound 8) | E. coli | - (Inhibition zone 12.00 mm) | [13][14] |

| Chloroquine analog CS1 | S. aureus | - (Inhibition zone 21.5 mm) | [15] |

| Chloroquine analog CS1 | P. aeruginosa | - (Inhibition zone 30.3 mm) | [15] |

| Chloroquine analog CS1 | E. coli | - (Inhibition zone 24.1 mm) | [15] |

| Chloroquine analog CS1 | C. albicans | - (Inhibition zone 19.2 mm) | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[16][17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Chloro-substituted quinoline compounds

-

Sterile saline or PBS

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the chloro-substituted quinoline compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[18] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be determined visually or by measuring the optical density using a microplate reader.

Antiviral Activity

Several chloro-substituted quinolines have exhibited promising antiviral activity against a range of viruses. Their mechanisms of action can involve inhibiting viral entry, replication, or egress from host cells.

Quantitative Data on Antiviral Activity

The antiviral potency of these compounds is often expressed as the half-maximal effective concentration (EC₅₀).

| Compound | Virus | EC₅₀ (µM) | Reference |

| Chloroquine | HCoV-OC43 | 0.12 - 12 | [9] |

| Hydroxychloroquine | Coronaviruses | - | [9] |

| Amodiaquine | Coronaviruses | - | [9] |

| Mefloquine | Coronaviruses | - | [9] |

| Paulownin triazole-chloroquinoline derivative | Chikungunya virus (CHIKV) | 9.05 | [3][20][21] |

| Quinoline derivative 1 | Dengue virus serotype 2 (DENV2) | 3.03 | [22] |

| Quinoline derivative 2 | Dengue virus serotype 2 (DENV2) | 0.49 | [22] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

-

Virus stock of known titer

-

Chloro-substituted quinoline compounds

-

Culture medium

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and add an overlay medium containing different concentrations of the chloro-substituted quinoline compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a staining solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Chloro-substituted quinolines, particularly chloroquine and hydroxychloroquine, have long been used in the treatment of autoimmune and inflammatory diseases.[23] Their anti-inflammatory effects are attributed to their ability to modulate immune responses and inhibit the production of pro-inflammatory mediators.

Signaling Pathways in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory activity of chloro-substituted quinolines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By interfering with NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

Inhibition of the NF-κB pathway by chloro-substituted quinolines.

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Chloro-substituted quinoline compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloro-substituted quinoline compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS only and a blank group with cells only.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Synthesis of Chloro-Substituted Quinolines

The synthesis of many chloro-substituted quinoline derivatives often starts from commercially available 4,7-dichloroquinoline.[23][24][25] This key intermediate can be synthesized through various methods, including the condensation of 3-chloroaniline with diethyl oxaloacetate followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination.[25]

General Experimental Workflow for Derivative Synthesis

The versatile reactivity of the chlorine atoms at the 4- and 7-positions of the quinoline ring allows for a wide range of chemical modifications to generate diverse libraries of derivatives. Nucleophilic substitution reactions are commonly employed to introduce various functional groups.

General workflow for the synthesis and screening of chloro-substituted quinoline derivatives.

Conclusion

Chloro-substituted quinolines represent a highly valuable and versatile class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significant therapeutic potential. The continuous exploration of novel derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation drugs to combat a myriad of diseases. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities and opportunities within this exciting field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel chloroquine derivative suppresses melanoma cell growth by DNA damage through increasing ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment [mdpi.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. Chloroquine induces activation of nuclear factor-kappaB and subsequent expression of pro-inflammatory cytokines by human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. mdpi.com [mdpi.com]

- 25. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 6-Chloroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-Chloroquinolin-2-amine. Given the limited publicly available quantitative solubility data for this specific compound, this guide leverages data from the structurally similar compound, 2-amino-6-chloropurine, to infer and discuss the expected solubility profile. Furthermore, it outlines standard experimental protocols for solubility determination and provides visualizations to aid in understanding the experimental workflow.

Introduction

This compound is a heterocyclic amine containing a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. Understanding the solubility of this compound in various solvents is a critical prerequisite for its application in research and development, influencing everything from reaction conditions in synthesis to formulation strategies in drug delivery.

Low aqueous solubility is a common challenge in drug discovery that can impede the generation of reliable in vitro biological data and lead to difficulties in developing suitable formulations for in vivo studies.[1] Therefore, a thorough characterization of a compound's solubility in a range of pharmaceutically and chemically relevant solvents is essential.

Physicochemical Properties

Before delving into solubility, it is pertinent to understand some of the basic physicochemical properties of this compound and related structures.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇ClN₂ | ChemUniverse[2] |

| Molecular Weight | 178.62 g/mol | ChemUniverse[2] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| CAS Number | 18672-02-1 | ChemUniverse[2] |

These properties are foundational to the compound's behavior in different solvent environments.

Expected Solubility Profile

Table 1: Experimental Solubility of the Analogous Compound 2-amino-6-chloropurine in Various Solvents [3][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴x) |

| Dimethyl Sulfoxide (DMSO) | 278.15 | 15.89 |

| 283.15 | 18.13 | |

| 288.15 | 20.63 | |

| 293.15 | 23.42 | |

| 298.15 | 26.54 | |

| 303.15 | 30.03 | |

| 308.15 | 33.94 | |

| 313.15 | 38.32 | |

| 318.15 | 43.23 | |

| 323.15 | 48.73 | |

| 328.15 | 54.89 | |

| 333.15 | 61.79 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 10.23 |

| 283.15 | 11.69 | |

| 288.15 | 13.31 | |

| 293.15 | 15.11 | |

| 298.15 | 17.11 | |

| 303.15 | 19.35 | |

| 308.15 | 21.86 | |

| 313.15 | 24.69 | |

| 318.15 | 27.87 | |

| 323.15 | 31.43 | |

| 328.15 | 35.43 | |

| 333.15 | 39.91 | |

| Methanol | 278.15 | 0.45 |

| 283.15 | 0.54 | |

| 288.15 | 0.64 | |

| 293.15 | 0.77 | |

| 298.15 | 0.91 | |

| 303.15 | 1.08 | |

| 308.15 | 1.28 | |

| 313.15 | 1.52 | |

| 318.15 | 1.80 | |

| 323.15 | 2.14 | |

| 328.15 | 2.53 | |

| 333.15 | 3.00 | |

| Ethanol | 278.15 | 0.53 |

| 283.15 | 0.63 | |

| 288.15 | 0.74 | |

| 293.15 | 0.88 | |

| 298.15 | 1.04 | |

| 303.15 | 1.23 | |

| 308.15 | 1.46 | |

| 313.15 | 1.73 | |

| 318.15 | 2.05 | |

| 323.15 | 2.43 | |

| 328.15 | 2.87 | |

| 333.15 | 3.40 | |

| n-Propanol | 278.15 | 0.89 |

| 283.15 | 1.03 | |

| 288.15 | 1.19 | |

| 293.15 | 1.38 | |

| 298.15 | 1.59 | |

| 303.15 | 1.84 | |

| 308.15 | 2.13 | |

| 313.15 | 2.47 | |

| 318.15 | 2.86 | |

| 323.15 | 3.31 | |

| 328.15 | 3.83 | |

| 333.15 | 4.43 | |

| Isopropanol | 278.15 | 0.71 |

| 283.15 | 0.82 | |

| 288.15 | 0.95 | |

| 293.15 | 1.10 | |

| 298.15 | 1.28 | |

| 303.15 | 1.48 | |

| 308.15 | 1.71 | |

| 313.15 | 1.98 | |

| 318.15 | 2.29 | |

| 323.15 | 2.65 | |

| 328.15 | 3.07 | |

| 333.15 | 3.55 | |

| n-Butanol | 278.15 | 1.09 |

| 283.15 | 1.25 | |

| 288.15 | 1.44 | |

| 293.15 | 1.66 | |

| 298.15 | 1.91 | |

| 303.15 | 2.20 | |

| 308.15 | 2.53 | |

| 313.15 | 2.91 | |

| 318.15 | 3.35 | |

| 323.15 | 3.85 | |

| 328.15 | 4.43 | |

| 333.15 | 5.10 | |

| Isobutanol | 278.15 | 0.79 |

| 283.15 | 0.91 | |

| 288.15 | 1.05 | |

| 293.15 | 1.21 | |

| 298.15 | 1.40 | |

| 303.15 | 1.61 | |

| 308.15 | 1.86 | |

| 313.15 | 2.15 | |

| 318.15 | 2.48 | |

| 323.15 | 2.86 | |

| 328.15 | 3.30 | |

| 333.15 | 3.81 | |

| 2-Butanone | 278.15 | 1.78 |

| 283.15 | 2.07 | |

| 288.15 | 2.41 | |

| 293.15 | 2.80 | |

| 298.15 | 3.26 | |

| 303.15 | 3.79 | |

| 308.15 | 4.41 | |

| 313.15 | 5.13 | |

| 318.15 | 5.97 | |

| 323.15 | 6.94 | |

| 328.15 | 8.07 | |

| 333.15 | 9.38 | |

| 1,4-Dioxane | 278.15 | 0.61 |

| 283.15 | 0.71 | |

| 288.15 | 0.83 | |

| 293.15 | 0.97 | |

| 298.15 | 1.13 | |

| 303.15 | 1.32 | |

| 308.15 | 1.54 | |

| 313.15 | 1.80 | |

| 318.15 | 2.10 | |

| 323.15 | 2.45 | |

| 328.15 | 2.85 | |

| 333.15 | 3.32 | |

| Ethylene Glycol (EG) | 278.15 | 1.39 |

| 283.15 | 1.63 | |

| 288.15 | 1.91 | |

| 293.15 | 2.24 | |

| 298.15 | 2.62 | |

| 303.15 | 3.07 | |

| 308.15 | 3.59 | |

| 313.15 | 4.19 | |

| 318.15 | 4.89 | |

| 323.15 | 5.71 | |

| 328.15 | 6.66 | |

| 333.15 | 7.77 | |

| Water | 278.15 | 0.09 |

| 283.15 | 0.11 | |

| 288.15 | 0.13 | |

| 293.15 | 0.15 | |

| 298.15 | 0.18 | |

| 303.15 | 0.21 | |

| 308.15 | 0.25 | |

| 313.15 | 0.30 | |

| 318.15 | 0.35 | |

| 323.15 | 0.42 | |

| 328.15 | 0.50 | |

| 333.15 | 0.59 |

Based on this data, the following trends can be predicted for this compound:

-

High Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMSO and DMF, which are strong polar aprotic solvents capable of forming hydrogen bonds with the amine group.

-

Moderate to Low Solubility in Alcohols: Solubility in alcohols (methanol, ethanol, propanols, butanols) is significantly lower than in DMSO and DMF. The solubility appears to decrease with increasing alkyl chain length in the alcohol.

-

Low Aqueous Solubility: As expected for a molecule with a significant hydrophobic quinoline core, the solubility in water is very low.

-

Temperature Dependence: In all solvents, the solubility of 2-amino-6-chloropurine increases with temperature, indicating an endothermic dissolution process. This trend is also anticipated for this compound.

Experimental Protocols for Solubility Determination

Several methods are commonly employed to determine the solubility of a compound. The choice of method often depends on the stage of research, the amount of compound available, and the required accuracy.

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, once equilibrium has been reached.[1][5][6][7]

Workflow for Thermodynamic Solubility Determination:

Caption: Thermodynamic Solubility Workflow

Detailed Protocol:

-

Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate (saturated solution) is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[1][7][8] It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.

Workflow for Kinetic Solubility Determination:

Caption: Kinetic Solubility Workflow

Detailed Protocol:

-

Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: This stock solution is serially diluted in DMSO in a multi-well plate.

-

Aqueous Dilution and Precipitation: The DMSO solutions are then dispensed into another multi-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.

-

Detection: The plate is then read using a nephelometer or a plate reader capable of measuring light scattering or turbidity. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Factors Influencing Solubility

The solubility of this compound, like any compound, is influenced by several factors:

-

pH of the Medium: As a basic compound (due to the amino group and the quinoline nitrogen), the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine and quinoline nitrogen atoms will be protonated, forming a more soluble salt.

-

Temperature: As indicated by the data for the analogous compound, solubility is likely to increase with temperature.

-

Co-solvents: The presence of co-solvents can significantly alter solubility. For instance, small percentages of DMSO or other organic solvents in an aqueous solution can increase the solubility of poorly soluble compounds.

-

Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Conclusion

While direct quantitative solubility data for this compound is sparse, by analyzing a structurally related compound, we can predict its solubility behavior with a reasonable degree of confidence. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, have limited solubility in alcohols, and be poorly soluble in water. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. Such data is invaluable for the successful progression of this compound through the various stages of research and development.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Automated assays for thermodynamic (equilibrium) solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 6-Chloroquinolin-2-amine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of this compound and its structurally related analogs, focusing on their synthesis, physicochemical properties, and significant biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Chlorine-containing compounds, in particular, are prevalent in FDA-approved drugs, highlighting the importance of halogenated heterocycles in drug design.[3] This document summarizes key research findings, presents quantitative data in accessible formats, details experimental protocols, and visualizes complex processes to support ongoing research and development efforts in this area.

Physicochemical Properties

The substitution pattern of the chlorine and amine groups on the quinoline ring system significantly influences the molecule's chemical and physical properties. A summary of these properties for this compound and several of its isomers is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| This compound | 18672-02-1[4] | C₉H₇ClN₂[4][5] | 178.62[4][5] | Purity: 95%[4] |

| 2-Chloroquinolin-6-amine | 238756-47-3[5] | C₉H₇ClN₂[5] | 178.62[5] | Melting Point: 149°C; Boiling Point: 352.8°C (Predicted); Solid[6] |

| 4-Chloroquinolin-2-amine | 20151-42-2[7] | C₉H₇ClN₂[7] | 178.62[7] | - |

| 6-Chloroquinolin-4-amine | - | C₉H₇ClN₂[8] | 178.62[8] | logP: 2.18[8] |

| 7-Chloroquinolin-6-amine | 6312-75-0[9] | C₉H₇ClN₂[9] | 178.62[9] | - |

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminoquinolines often leverages advanced cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly effective method for creating C-N bonds, which is central to the construction of these scaffolds.

Key Experimental Protocol: Sequential Buchwald-Hartwig Amination

A highly effective route for preparing 6-heterocyclic substituted 2-aminoquinolines involves a selective and sequential Buchwald-Hartwig amination strategy starting from 6-bromo-2-chloroquinoline.[10]

Objective: To selectively functionalize the C6 position with a cyclic amine followed by the introduction of an amino group at the C2 position.

Step 1: Selective Amination of Aryl Bromide (C6 Position)

-

Reactants: 6-bromo-2-chloroquinoline is reacted with a desired cyclic amine.

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are used.

-

Base and Solvent: A base such as cesium carbonate (Cs₂CO₃) is used in a solvent like toluene.

-

Conditions: The reaction mixture is heated under an inert atmosphere. The key to this step is the selective reaction at the more reactive aryl bromide site while the heteroaryl chloride at the C2 position remains intact.[10]

-

Workup and Purification: Standard aqueous workup followed by column chromatography yields the 6-heterocyclic-2-chloroquinoline intermediate.

Step 2: Amination of Heteroaryl Chloride (C2 Position)

-

Reactant: The 6-heterocyclic-2-chloroquinoline intermediate from Step 1.

-

Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as an ammonia equivalent.[10]

-

Catalyst System: A similar palladium-phosphine catalyst system is employed.

-

Conditions: The reaction is typically run at an elevated temperature in a suitable solvent (e.g., toluene or dioxane).

-

Workup and Purification: Quenching of the reaction followed by extraction and purification by chromatography or recrystallization affords the final 6-heterocyclic substituted 2-aminoquinoline product.

Synthesis Workflow Diagram

The logical flow of the sequential Buchwald-Hartwig amination is depicted below.

Biological Activities and Applications

Derivatives of this compound have shown promise in several therapeutic areas, including cancer, malaria, and as specific protein inhibitors. The quinoline core acts as a versatile scaffold for developing targeted agents.[2][11]

Inhibition of Tec Src Homology 3 (SH3) Domain

Src homology 3 (SH3) domains are crucial protein-protein interaction modules involved in cellular signaling, and their dysregulation is implicated in diseases like cancer.[10] Compounds based on the 2-aminoquinoline scaffold have been identified as ligands for the SH3 domain of the Tec protein-tyrosine kinase.

-

Structure-Activity Relationship (SAR): Research has shown that adding 6-heterocyclic substitutions to the 2-aminoquinoline core leads to ligands with significantly increased binding affinity for the Tec SH3 domain compared to the parent 2-aminoquinoline compound.[10] These derivatives represent some of the highest affinity ligands developed to date for this target.[10]

Conceptual Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which a 2-aminoquinoline derivative can act as a competitive inhibitor, disrupting the interaction between an SH3 domain and its target protein.

Antimalarial Activity

The quinoline ring is the foundation for classic antimalarial drugs like chloroquine. Modern research continues to explore this scaffold to combat drug-resistant malaria strains.[1] A detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines has identified compounds with potent, low-nanomolar activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum.[1]

| Compound | Key Structural Feature | Antiplasmodial Activity (IC₅₀, Dd2 strain, nM) | Cytotoxicity (HepG2, CC₅₀, µM) | Selectivity Index (SI) |

| 24 | 2-Arylvinylquinoline | Low nanomolar (potent) | > 20 | > 200 |

| 92 | Tetramethylene linker | Potent (6-fold increase vs. analog 81) | High (4.8-fold increase vs. analog 81) | - |

| UCF501 | Styrylquinoline lead | Promising in vitro and in vivo activity | - | - |

| (Data summarized from a detailed study on 2-arylvinylquinolines. Specific values are presented qualitatively as per the source text to highlight relationships.)[1] |

These findings indicate that the 2-arylvinylquinoline class is a promising source of fast-acting antimalarial drug leads with transmission-blocking potential.[1]

Anticancer Activity

Various chloroquinoline derivatives have been evaluated for their anticancer properties.[3][12] The chlorine atom can enhance the lipophilicity and binding interactions of the molecule.

-

N-alkylated 4-aminoquinoline derivatives have demonstrated potent activity against breast cancer cell lines.[3]

-

Quinoline-selenium hybrids have also shown significant anticancer potential.[3]

-

Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, where 6-chloro analogs were the most active, have been identified as potential antitumor agents.[12][13]

| Compound ID | Class | Cell Line | Activity Metric | Value |

| 183a | N-alkylated 4-aminoquinoline | MDA-MB-221 | GI₅₀ | 6.33 µM[3] |

| 183a | N-alkylated 4-aminoquinoline | MCF-7 | GI₅₀ | 4.99 µM[3] |

| 186a | Quinoline-selenium hybrid | Various cancer lines | IC₅₀ | 3.39 - 9.98 nM[3] |

Conclusion and Future Outlook